![molecular formula C21H17Cl2N3O4 B2969649 1-(3,4-dichlorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-59-1](/img/structure/B2969649.png)
1-(3,4-dichlorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
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Description
1-(3,4-dichlorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C21H17Cl2N3O4 and its molecular weight is 446.28. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Spectroscopic Studies
- Compounds with similar structural motifs have been synthesized and characterized through various spectroscopic methods such as FT-IR, NMR, and ESI-MS. Studies have also involved theoretical optimizations and molecular docking to predict interactions with proteins, suggesting potential applications in drug design, particularly as anti-diabetic agents (Karrouchi et al., 2021).
Corrosion Inhibition
- Research on carbohydrazide-pyrazole compounds demonstrates their effectiveness in corrosion protection of metals in acidic environments. Electrochemical and computational approaches have confirmed the high inhibition efficiency of these compounds, indicating their potential in industrial applications to protect against corrosion (Paul et al., 2020).
Antimicrobial Activity
- New pyridine derivatives have been synthesized and evaluated for in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi. This suggests possible applications in developing antimicrobial agents (Patel et al., 2011).
Liquid Crystalline Behavior
- The synthesis and application of liquid crystalline materials for gas-liquid chromatography highlight the potential of these compounds in analytical chemistry, particularly for the separation of complex mixtures (Naikwadi et al., 1980).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N'-(4-methoxybenzoyl)-2-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c1-30-15-7-5-14(6-8-15)19(27)24-25-20(28)16-3-2-10-26(21(16)29)12-13-4-9-17(22)18(23)11-13/h2-11H,12H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEFHPBYPVEGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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